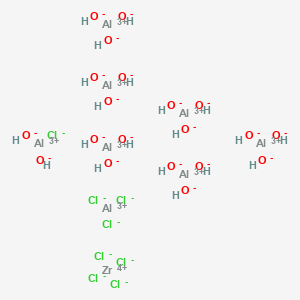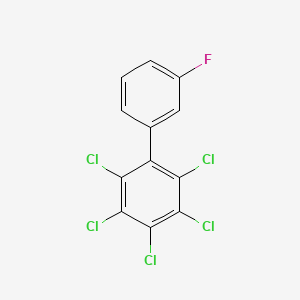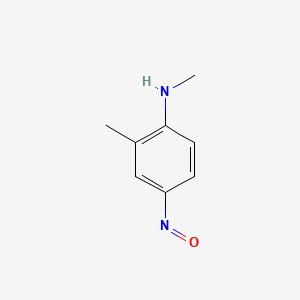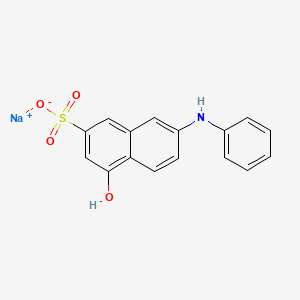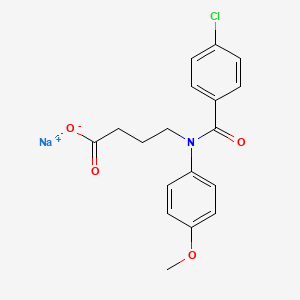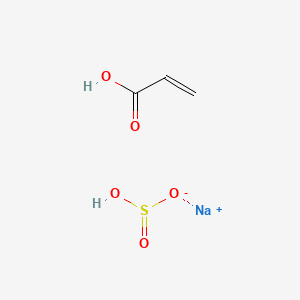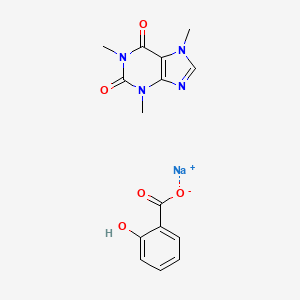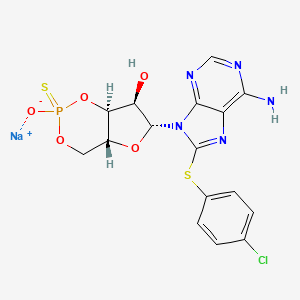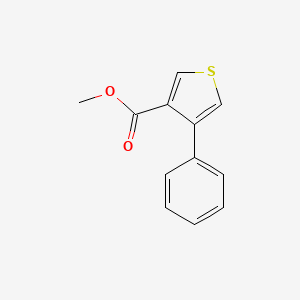
Methyl 4-phenylthiophene-3-carboxylate
説明
“Methyl 4-phenylthiophene-3-carboxylate” is a specialty product for proteomics research applications . It has a molecular formula of C12H10O2S and a molecular weight of 218.27 g/mol .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “Methyl 4-phenylthiophene-3-carboxylate”, has been a topic of interest for many scientists due to their potential biological activity . The synthesis often involves heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of “Methyl 4-phenylthiophene-3-carboxylate” consists of a thiophene ring, which is a five-membered ring with one sulfur atom . The molecule also contains a carboxylate group attached to the thiophene ring .Physical And Chemical Properties Analysis
“Methyl 4-phenylthiophene-3-carboxylate” has a molecular weight of 218.27 g/mol . Its density is reported to be 1.198 g/cm3 . The boiling point is 320.8ºC at 760 mmHg, and the melting point is 48-49ºC .科学的研究の応用
Therapeutic Importance of Synthetic Thiophene
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: Thiophene and its substituted derivatives, including “Methyl 4-phenylthiophene-3-carboxylate”, are very important in the field of medicinal chemistry. They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
- Results or Outcomes: Thiophene derivatives have been reported to be effective drugs in various disease scenarios. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Industrial Chemistry and Material Science
- Scientific Field: Industrial Chemistry and Material Science .
- Summary of the Application: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Results or Outcomes: The use of thiophene derivatives as corrosion inhibitors can help protect metals and other materials from degradation, thus extending their lifespan and maintaining their performance .
Organic Semiconductors
- Scientific Field: Electronics .
- Summary of the Application: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Results or Outcomes: Organic semiconductors, which are based on thiophene derivatives, can be used in various electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Anti-Atherosclerotic Agents
- Scientific Field: Pharmacology .
- Summary of the Application: Thiophene derivatives are used in the synthesis of anti-atherosclerotic agents .
- Results or Outcomes: Anti-atherosclerotic agents can help prevent or treat atherosclerosis, a disease in which plaque builds up inside your arteries .
Proteomics Research
- Scientific Field: Biochemistry .
- Summary of the Application: “Methyl 4-phenylthiophene-3-carboxylate” is used as a specialty product for proteomics research .
Synthesis of Anti-Cancer Agents
Safety And Hazards
“Methyl 4-phenylthiophene-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a combustible liquid that can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation .
特性
IUPAC Name |
methyl 4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)11-8-15-7-10(11)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMHUFVILVTYTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649974 | |
| Record name | Methyl 4-phenylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-phenylthiophene-3-carboxylate | |
CAS RN |
38695-71-5 | |
| Record name | Methyl 4-phenylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



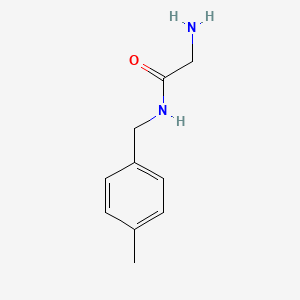
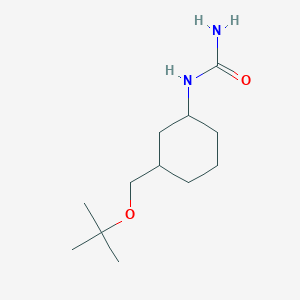
![2-(3-Methoxy-2-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630221.png)
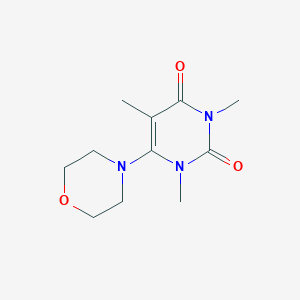
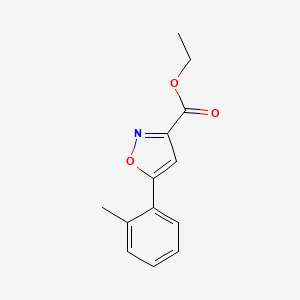
![2,3-Dihydro-1h-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B1630227.png)
